
Censavudina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Dementia (FTD)
Progressive Supranuclear Palsy (PSP)
In another Phase 2a trial for PSP, censavudine showed promising results concerning biomarkers related to neuroinflammation. Specifically, interleukin-6 levels decreased in patients treated with higher doses of censavudine, suggesting reduced inflammation . However, the overall clinical significance of these findings remains unclear due to the lack of statistical power from the small cohort size.
Alzheimer's Disease
Transposon Therapeutics is also planning trials for Alzheimer's disease, leveraging censavudine's mechanism to potentially mitigate neurodegeneration associated with this condition. Although specific data from these upcoming trials are not yet available, interest in NRTIs for Alzheimer's has been growing due to their effects on neuroinflammation and cognitive decline markers .
Summary of Clinical Trials
Notable Observations
- In the PSP trial, while some biomarkers indicated positive changes (e.g., IL-6), the overall clinical improvements were not statistically significant. This raises questions about the reliability of biomarker changes as indicators of therapeutic efficacy .
- The ongoing trials are crucial for determining whether censavudine can provide meaningful benefits in these neurodegenerative conditions or if its effects are largely symptomatic without significant disease modification.
Mecanismo De Acción
Target of Action
Censavudine, also known as Festinavir, is a nucleoside reverse transcriptase inhibitor (NRTI) that primarily targets the reverse transcriptase enzyme of the Human Immunodeficiency Virus (HIV) .
Mode of Action
As an NRTI, Censavudine works by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV. By blocking this enzyme, Censavudine prevents the virus from replicating and spreading to new cells .
Biochemical Pathways
This inhibition disrupts the viral life cycle and prevents the production of new viral particles .
Pharmacokinetics
It has been observed that censavudine is rapidly absorbed, with median tmax values in the fed state ranging from 10 to 20 hours . The apparent T1/2 was 2.3 to 3.7 hours . A strong linear dose-response relationship between pharmacokinetic parameters and dose was observed .
Result of Action
The primary result of Censavudine’s action is the inhibition of HIV replication, which can lead to a decrease in viral load and an increase in CD4 cell count. This can help to slow the progression of HIV infection and delay the onset of AIDS-related symptoms .
Análisis Bioquímico
Biochemical Properties
Censavudine is a small molecule that interacts with the enzyme reverse transcriptase, which is crucial for the replication of HIV-1
Cellular Effects
The cellular effects of Censavudine are primarily related to its role as a reverse transcriptase inhibitor. By inhibiting this enzyme, Censavudine prevents the replication of HIV-1 within the cell
Molecular Mechanism
The molecular mechanism of Censavudine involves its interaction with the reverse transcriptase enzyme. As an NRTI, Censavudine blocks this enzyme, thereby preventing the replication of HIV-1
Métodos De Preparación
The synthesis of censavudine involves several steps, starting from commercially available starting materials. The reaction conditions typically involve the use of palladium-catalyzed coupling reactions to introduce the ethynyl group .
Análisis De Reacciones Químicas
Censavudine undergoes various chemical reactions, including:
Oxidation: Censavudine can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The ethynyl group at the 4’ position can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used .
Comparación Con Compuestos Similares
Censavudine is similar to other nucleoside reverse transcriptase inhibitors, such as zidovudine, lamivudine, and tenofovir . censavudine has unique features that distinguish it from these compounds:
Ethynyl Group: The presence of an ethynyl group at the 4’ position enhances its stability and bioavailability.
Resistance Profile: Censavudine has shown activity against drug-resistant strains of HIV, making it a valuable addition to the arsenal of antiviral drugs.
Similar compounds include:
Zidovudine: Another nucleoside reverse transcriptase inhibitor used to treat HIV infection.
Lamivudine: A nucleoside analogue that inhibits reverse transcriptase and is used in combination with other antiretroviral drugs.
Censavudine’s unique structure and resistance profile make it a promising candidate for further development and clinical use .
Actividad Biológica
Censavudine, also known as 4'-ethynylstavudine or BMS-986001, is an investigational nucleoside reverse transcriptase inhibitor (NRTI) primarily developed for the treatment of human immunodeficiency virus (HIV) infection. This article explores its biological activity, focusing on its mechanisms, clinical trials, and potential applications beyond HIV treatment.
Censavudine functions as a nucleoside reverse transcriptase inhibitor, targeting the reverse transcriptase enzyme crucial for the replication of HIV. By inhibiting this enzyme, Censavudine prevents the conversion of viral RNA into DNA, thereby halting viral replication. This mechanism is similar to that of other NRTIs but is noted for potentially having a more favorable safety profile compared to traditional agents like stavudine .
Clinical Trials and Efficacy
Censavudine has undergone several clinical trials to evaluate its safety and efficacy. Notably:
- Phase 2a Clinical Trial : Conducted by Transposon Therapeutics, this trial involved 42 patients with primary progressive aphasia. Results indicated that participants treated with Censavudine showed stabilization of clinical symptoms over a 48-week period, suggesting potential delayed benefits in symptom management . However, the study's small size and short duration limited the ability to draw definitive conclusions about efficacy.
- Safety Profile : In various studies, common side effects included abdominal pain, nausea, and fatigue. Importantly, Censavudine was associated with less decline in bone mineral density compared to other NRTIs, indicating a potentially reduced risk of bone toxicity .
In Vitro Studies
In vitro studies have demonstrated that Censavudine exhibits potent antiviral activity against HIV. Research suggests it may be more effective than stavudine while presenting lower toxicity levels. For instance, studies indicated that Censavudine does not induce significant kidney or bone toxicities in animal models .
Table: Summary of Clinical Findings
Study Phase | Participants | Duration | Key Findings |
---|---|---|---|
Phase 2a | 42 | 48 weeks | Stabilization of symptoms in treated group |
Phase IIb | Variable | 10 days | Fewer side effects than standard NRTIs |
Future Directions
Recent findings have suggested that Censavudine may have applications beyond HIV treatment. Transposon Therapeutics is exploring its potential in treating neurodegenerative diseases due to its newly discovered biological activity against a target enzyme implicated in such conditions . This repurposing could address significant unmet medical needs.
Propiedades
IUPAC Name |
1-[(2R,5R)-5-ethynyl-5-(hydroxymethyl)-2H-furan-2-yl]-5-methylpyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-3-12(7-15)5-4-9(18-12)14-6-8(2)10(16)13-11(14)17/h1,4-6,9,15H,7H2,2H3,(H,13,16,17)/t9-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYWBJSVKUFFSU-SKDRFNHKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)(CO)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@](O2)(CO)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212893 | |
Record name | 2',3'-Didehydro-3'-deoxy-4'-ethynylthymidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50212893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
634907-30-5 | |
Record name | 2′,3′-Didehydro-3′-deoxy-4′-ethynylthymidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=634907-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Censavudine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0634907305 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Censavudine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12074 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2',3'-Didehydro-3'-deoxy-4'-ethynylthymidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50212893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-((2R,5R)-5-ethynyl-5-(hydroxymethyl)-2,5-dihydro-2-furanyl)-5-methyl-2,4(1H,3H)-pyrimidinedione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CENSAVUDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6IE83O6NGA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.